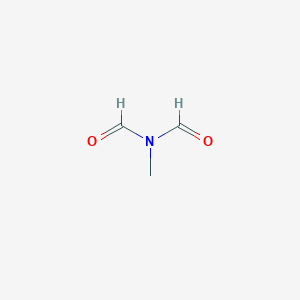

甲酰胺,甲酰基-甲基-

描述

Molecular Structure Analysis

The molecular structure of N-methylformamide (HCONHCH3) has been extensively studied, revealing detailed bond distances and angles. Gas electron diffraction studies have determined the bond lengths and angles within the molecule, such as the N–C (methyl) bond length of 1.459±0.006 Å and the C(carbonyl)–N bond length of 1.366±0.008 Å. The molecule predominantly exists in a trans conformation in the gas phase, with a smaller fraction of the cis conformer suggested but not conclusively proven . Additionally, the molecular structures of N-(azol-N-yl) formamides have been solved by X-ray crystallography, showing that these compounds exist in the Z configuration in the solid state and in solution .

Synthesis Analysis

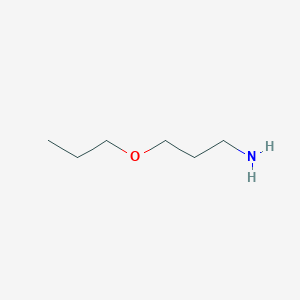

N-methyl formamide has been synthesized in various ways, including a vacuum ultraviolet photoionization study that suggests its formation in deep space from methylamine and carbon monoxide upon irradiation with energetic electrons, simulating the effect of cosmic rays . Efficient preparations of N-methylformamide have also been developed for labeling with isotopes, such as 14C and deuterium, for use as antitumor agents . Furthermore, N-formyl imide has been used as an N-formylating agent for the direct synthesis of N-formamides, offering a simple and metal-free synthesis method . A metal-free synthesis of unsymmetrically N,N-disubstituted formamides from CO2, primary amine, and aldehyde has also been reported, using an ionic liquid at room temperature10.

Chemical Reactions Analysis

N-methylformamide is involved in various chemical reactions. It has been used as a key molecule in peptide bond polymerization in extraterrestrial ices, which is significant for understanding the origins of life . In the context of catalysis, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines . Additionally, N-methyl-N-(2,2,2-trichloro-1-arylaminoethyl)formamides and related compounds have been synthesized as potential fungicides, demonstrating the versatility of N-methylformamide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide and N-methylformamide have been studied using quantum mechanical charge field-molecular dynamics (QMCF-MD). This study provided insights into the hydrogen bond formation of these molecules in aqueous solution, including the influence of methylation on molecular and hydration properties . The nuclear magnetic resonance (NMR) spectrum of N-methyl formamide oriented in a lyotropic liquid crystal solvent has revealed the presence of both cis and trans forms, allowing for the analysis of possible non-planar distortions at the nitrogen atom .

科学研究应用

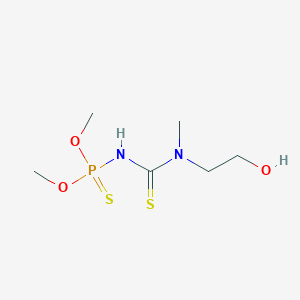

催化和合成

- 负载在 NiO 上的金纳米粒子催化甲醇和分子氧与胺的一锅法 N-甲酰化,以高选择性生成甲酰胺。该过程对于原位生成甲酸甲酯至关重要,然后与胺反应 (Ishida 和 Haruta,2009).

- 已开发出通过甘醇酸与胺的电化学脱羧基化 N-甲酰化合成甲酰胺的电化学方法,提供了一种具有广泛官能团耐受性的高效方法 (Lin 和 Huang,2018).

- 使用 Cu(OAc)2-4-二甲氨基吡啶催化体系,实现了用 CO2 和 H2 合成含有不饱和基团的甲酰胺,在将底物转化为所需的甲酰胺的同时,保留不饱和基团 (Liu 等人,2017).

药学和制药

- 甲酰胺的衍生物 N-甲基甲酰胺因其活性抗肿瘤特性而闻名。已经开发出有效的 N-甲基甲酰胺制备方法,包括用各种同位素标记该化合物以用于研究目的 (Threadgill 和 Gate,1983).

- N,N-双(α-甲基苄基)甲酰胺是手性甲酰胺在催化不对称合成中充当路易斯碱催化的一个例子,说明了甲酰胺在复杂有机合成中的潜力 (Iseki 等人,1998).

分子结构和分析

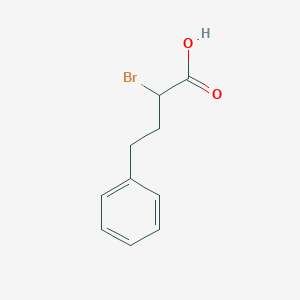

- 通过气体电子衍射对 N-甲基甲酰胺的分子结构的研究揭示了甲酰胺及其衍生物骨架结构之间的系统趋势。这些发现对于理解这些分子在不同状态下的构象非常重要 (Kitano 和 Kuchitsu,1973).

- 从头算理论研究提供了对甲酰胺及其衍生物电子结合的见解,这对于理解它们的化学和物理性质至关重要 (Desfrançois 等人,1999).

环境和可持续化学

- 已经开发出使用 CO2 作为可持续碳源的无催化剂选择性 N-甲酰化和 N-甲基化胺,突出了甲酰胺衍生物在绿色化学应用中的用途 (Zou 等人,2020).

安全和危害

属性

IUPAC Name |

N-formyl-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOKUXNYCLUKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336452 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide, N-formyl-N-methyl- | |

CAS RN |

18197-25-6 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)